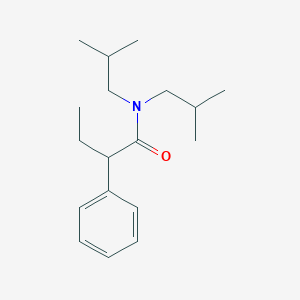![molecular formula C23H28N2O4 B263165 N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B263165.png)
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide, also known as DMQD, is a compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMQD is a synthetic compound that was first synthesized in 2012 by a group of researchers at the University of California, San Francisco.
Mecanismo De Acción
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This results in a decrease in CK2 activity, leading to changes in the phosphorylation state of its downstream targets. The downstream effects of CK2 inhibition by N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide are complex and depend on the specific targets of the enzyme in different cell types.
Biochemical and Physiological Effects:
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been shown to modulate the activity of several ion channels and receptors, including NMDA receptors, AMPA receptors, and voltage-gated calcium channels. N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has also been shown to affect the phosphorylation state of several proteins involved in synaptic plasticity, including CREB and ERK. These effects suggest that N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide may have potential therapeutic applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has several advantages as a research tool, including its potency and specificity as a CK2 inhibitor. N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has also been shown to be stable in vitro and in vivo, making it a useful tool for studying the effects of CK2 inhibition in different cell types and animal models. However, N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide. Another area of interest is the investigation of the effects of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide on different cell types and animal models, with a focus on its potential therapeutic applications in the treatment of neurological disorders. Finally, the development of new methods for the synthesis of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide and related compounds may also be an area of future research.
Métodos De Síntesis
The synthesis of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide involves several steps, including the condensation of 3,5-dimethoxybenzaldehyde with 2,2-dimethylpropanoyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-1,2,3,4-tetrahydroquinoline to form N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide. The synthesis of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been shown to have potential applications in biomedical research, particularly in the field of neuroscience. N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been found to be a potent inhibitor of the protein kinase CK2, which plays a critical role in regulating neuronal function. Inhibition of CK2 activity by N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been shown to modulate the activity of ion channels and receptors, leading to changes in synaptic transmission and plasticity.
Propiedades
Nombre del producto |
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide |
|---|---|
Fórmula molecular |
C23H28N2O4 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-[1-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H28N2O4/c1-23(2,3)22(27)25-10-6-7-15-11-17(8-9-20(15)25)24-21(26)16-12-18(28-4)14-19(13-16)29-5/h8-9,11-14H,6-7,10H2,1-5H3,(H,24,26) |
Clave InChI |
KDZYZNLVBCSEBA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
SMILES canónico |
CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)




![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)


![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)



